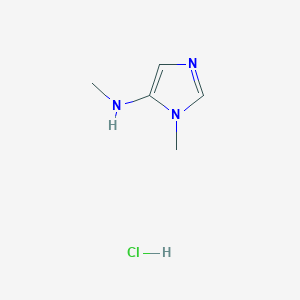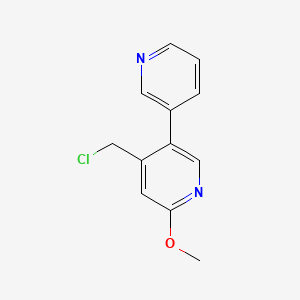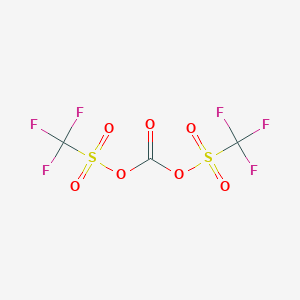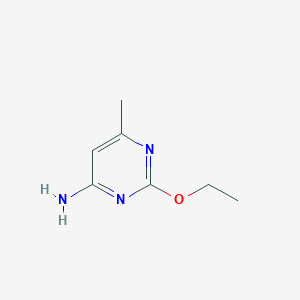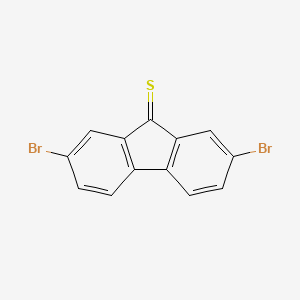![molecular formula C7H3IOS2 B13143442 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
5-Iodothieno[3,2-b]thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodothieno[3,2-b]thiophene-2-carbaldehyde: is a heterocyclic compound that features a thiophene ring fused with an iodine atom and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde typically involves the iodination of thieno[3,2-b]thiophene followed by formylation. One common method includes the use of N-iodosuccinimide (NIS) for the iodination step, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thieno[3,2-b]thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Research has shown that thiophene derivatives, including this compound, exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices due to its excellent electronic properties .
Mécanisme D'action
The mechanism of action of 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. In electronic applications, its mechanism involves the transfer of electrons through its conjugated system, which is essential for its function in devices like OLEDs and organic semiconductors .
Comparaison Avec Des Composés Similaires
Thieno[3,2-b]thiophene-2-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and electronic properties.
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different substitution reactions and electronic characteristics.
Thieno[3,4-b]thiophene derivatives:
Uniqueness: The presence of the iodine atom in 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde makes it particularly unique. Iodine is a good leaving group, which facilitates various substitution reactions. Additionally, the iodine atom can influence the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C7H3IOS2 |
|---|---|
Poids moléculaire |
294.1 g/mol |
Nom IUPAC |
5-iodothieno[3,2-b]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H3IOS2/c8-7-2-6-5(11-7)1-4(3-9)10-6/h1-3H |
Clé InChI |
NBGMVFFAYHYVOC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=C1SC(=C2)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


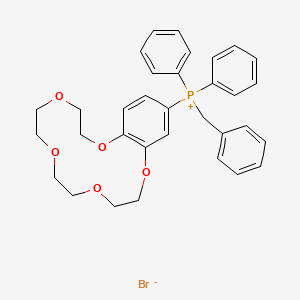


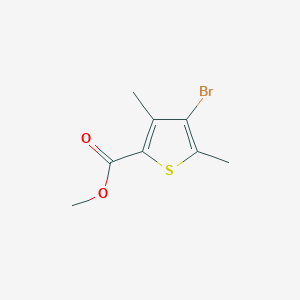
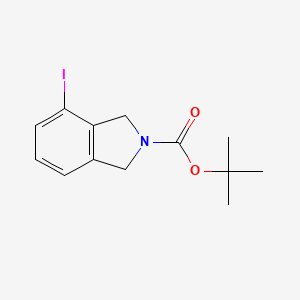
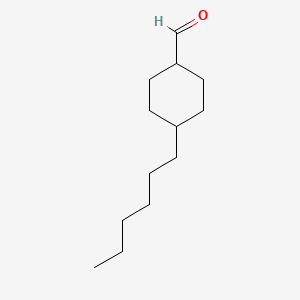
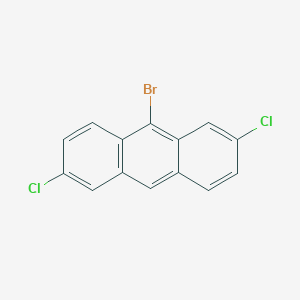
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
